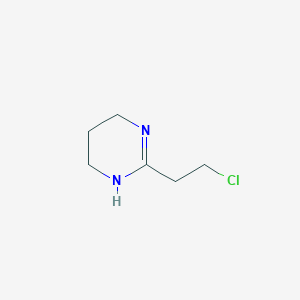
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound that contains a pyrimidine ring with a chloroethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine typically involves the reaction of a suitable pyrimidine precursor with a chloroethylating agent. One common method is the reaction of 1,4,5,6-tetrahydropyrimidine with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce hydroxylated or carbonylated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify biomolecules is a key aspect of its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloroethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-Chloroethyl)imidazole: Contains an imidazole ring, offering different reactivity and biological properties.
2-(2-Chloroethyl)benzimidazole: Combines the chloroethyl group with a benzimidazole ring, used in various pharmaceutical applications.
Uniqueness
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine is unique due to its specific ring structure and the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential biological activity
Eigenschaften
Molekularformel |
C6H11ClN2 |
|---|---|
Molekulargewicht |
146.62 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C6H11ClN2/c7-3-2-6-8-4-1-5-9-6/h1-5H2,(H,8,9) |
InChI-Schlüssel |
UGGHKXAINPRGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=NC1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



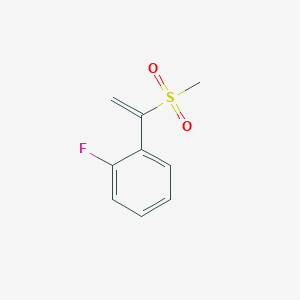
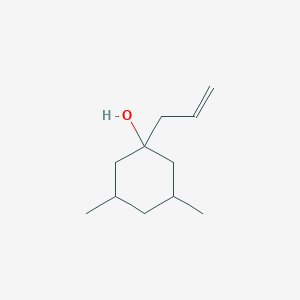
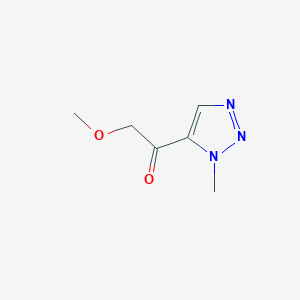
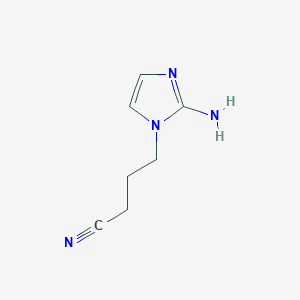

![tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)
![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)
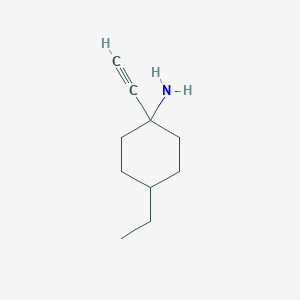
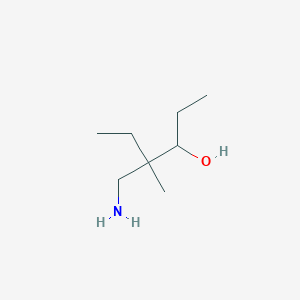
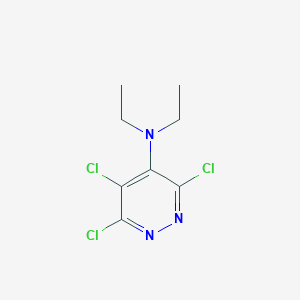
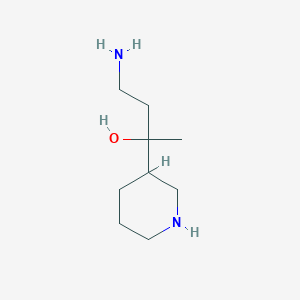
![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)
![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)
